molecular formula C11H10O6 B1281345 3,5-Bis(methoxycarbonyl)benzoic acid CAS No. 38588-64-6

3,5-Bis(methoxycarbonyl)benzoic acid

Cat. No.: B1281345
CAS No.: 38588-64-6
M. Wt: 238.19 g/mol
InChI Key: OGZWRRQXMPHWIZ-UHFFFAOYSA-N
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Description

3,5-Bis(methoxycarbonyl)benzoic acid is a useful research compound. Its molecular formula is C11H10O6 and its molecular weight is 238.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Arrangements

3,5-Bis(methoxycarbonyl)benzoic acid is investigated for its supramolecular arrangements. Studies have shown that molecules of this compound can form two-dimensional layers via hydrogen bonds, as seen in its complex with calcium. These structures have potential applications in crystal engineering and materials science due to their unique layering and bonding characteristics (Przybył, Zoń, & Janczak, 2013).

Antimicrobial and Molluscicidal Activity

Derivatives of benzoic acid, including compounds similar to this compound, have been studied for their antimicrobial and molluscicidal properties. These findings are significant for the development of new treatments against harmful organisms and pests (Orjala, Erdelmeier, Wright, Rali, & Sticher, 1993).

Coordination Polymers and Photophysical Properties

Research has explored the use of benzoic acid derivatives in creating lanthanide-based coordination polymers. These polymers, characterized by their unique crystal structures and photophysical properties, are potential candidates for applications in materials science and optoelectronics (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Catalysis in Chemical Reactions

This compound and its derivatives have been studied for their role in catalyzing chemical reactions, such as the methoxycarbonylation of alkynes. This research is crucial for developing efficient and selective catalysts in industrial chemical processes (Magro, Robb, Pogorzelec, Slawin, Eastham, & Cole-Hamilton, 2010).

Liquid Crystal Phase and Polymerization

Studies have also focused on the formation of liquid crystal phases and photopolymerization of benzoic acid derivatives. These properties are particularly relevant for the development of new materials with controlled structures and functionalities (Kishikawa, Hirai, & Kohmoto, 2008).

Safety and Hazards

3,5-Bis(methoxycarbonyl)benzoic acid is considered hazardous. It causes skin irritation, serious eye damage, and can cause damage to organs (Lungs) through prolonged or repeated exposure if inhaled .

Mechanism of Action

Target of Action

It is known that this compound can be used as a ligand to create nanosized particles .

Mode of Action

It has been shown to form supramolecular micelles in acetonitrile , which suggests that it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking.

Result of Action

It has been shown to form supramolecular micelles in acetonitrile , which could potentially influence the behavior of cells and molecules in its vicinity.

Action Environment

The action of 3,5-Bis(methoxycarbonyl)benzoic acid can be influenced by environmental factors such as temperature and the presence of other chemicals. For example, the compound has been shown to form supramolecular micelles in acetonitrile , suggesting that its action could be influenced by the solvent environment. Furthermore, its thermal stability varies in the range of 82–194 °C , indicating that temperature could also affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

3,5-Bis(methoxycarbonyl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in esterification and hydrolysis reactions. These interactions are crucial for the compound’s role in metabolic pathways and its overall biochemical activity .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux. These effects are essential for understanding the compound’s role in cellular function and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity. These temporal effects are crucial for understanding the compound’s behavior in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. Threshold effects have been observed in studies, indicating the importance of dosage in determining the compound’s overall impact on animal models. These findings are essential for understanding the compound’s safety and efficacy in potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within cells, leading to changes in its biochemical activity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical activity .

Properties

IUPAC Name

3,5-bis(methoxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O6/c1-16-10(14)7-3-6(9(12)13)4-8(5-7)11(15)17-2/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZWRRQXMPHWIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90497021
Record name 3,5-Bis(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38588-64-6
Record name 3,5-Bis(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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